![molecular formula C8H7ClN2O2 B14283572 [2-(3-Chlorophenyl)hydrazinylidene]acetic acid CAS No. 134128-13-5](/img/structure/B14283572.png)
[2-(3-Chlorophenyl)hydrazinylidene]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Chlorophenyl)hydrazinylidene]acetic acid: is an organic compound that features a hydrazinylidene group attached to an acetic acid moiety, with a chlorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chlorophenyl)hydrazinylidene]acetic acid typically involves the reaction of 3-chlorophenylhydrazine with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a hydrazone intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(3-Chlorophenyl)hydrazinylidene]acetic acid can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: [2-(3-Chlorophenyl)hydrazinylidene]acetic acid has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [2-(3-Chlorophenyl)hydrazinylidene]acetic acid involves its interaction with molecular targets, such as enzymes. The hydrazinylidene group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt metabolic pathways and affect cellular functions.
Comparación Con Compuestos Similares
- [2-(3-Chlorophenyl)hydrazinylidene]propionic acid
- [2-(4-Chlorophenyl)hydrazinylidene]acetic acid
- [2-(3-Bromophenyl)hydrazinylidene]acetic acid
Comparison:
- Uniqueness: [2-(3-Chlorophenyl)hydrazinylidene]acetic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets.
- Reactivity: The presence of the chlorophenyl group can enhance the compound’s stability and reactivity compared to its brominated or unsubstituted counterparts.
Propiedades
Número CAS |
134128-13-5 |
|---|---|
Fórmula molecular |
C8H7ClN2O2 |
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
2-[(3-chlorophenyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-2-1-3-7(4-6)11-10-5-8(12)13/h1-5,11H,(H,12,13) |
Clave InChI |
KPLFSZKWJIRTBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NN=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
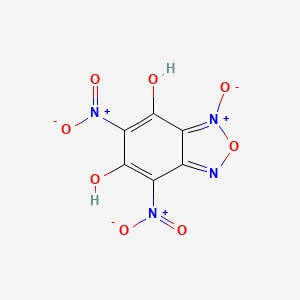


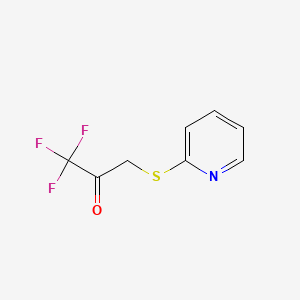
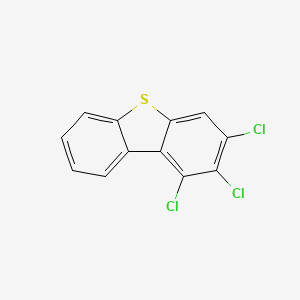

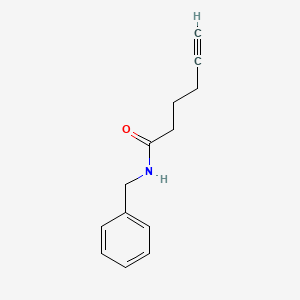
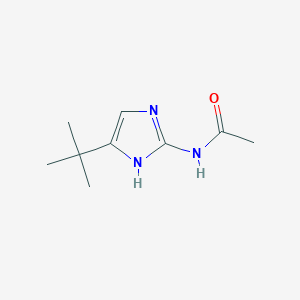
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)
